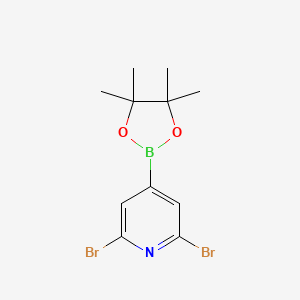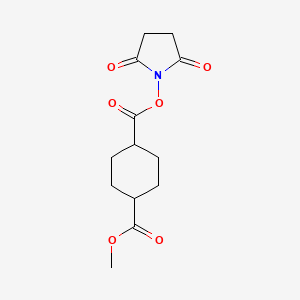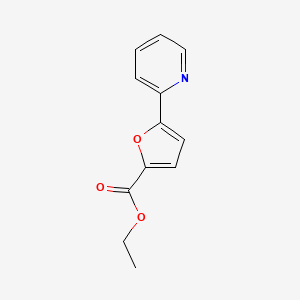
Ethyl 5-(2-pyridyl)-2-furoate
Descripción general
Descripción
Ethyl 5-(2-pyridyl)-2-furoate is a compound that contains a pyridine and a furan ring, which are common structures in many organic compounds . Pyridine is a basic heterocyclic organic compound, similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom. The furan ring is a more reactive, less stable counterpart to benzene, contributing to the complexity of chemical reactions involving this compound .
Molecular Structure Analysis
The molecular structure of a compound like Ethyl 5-(2-pyridyl)-2-furoate would likely involve interactions between the pyridine and furan rings. These interactions can have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving Ethyl 5-(2-pyridyl)-2-furoate are not available, related compounds have been studied. For example, radical chain monoalkylation of pyridines has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-(2-pyridyl)-2-furoate would depend on its specific structure. For example, 5-Ethyl-2-pyridineethanol, a related compound, is a white to straw yellow crystal with a melting point of 39-44℃ and a density of 1.084 g/mL at 25 °C .Aplicaciones Científicas De Investigación
1. Polymer Synthesis
- Ethyl 2-furoate derivatives are used in synthesizing copolyesters containing both terephthalate and furoate units. These materials are amorphous polymers with good thermal stability, as found in research on copolyesters containing terephthalic and bio-based furanic units (Abid, Kamoun, Gharbi, & Fradet, 2008).
2. Chemical Synthesis
- Furoate compounds are intermediates for synthesizing insecticidal esters. They are synthesized via Friedel–Crafts reactions or by condensing with ethylene acetals of levulinic esters (Elliott, Janes, & Pearson, 1971).
3. Pharmacological Research
- Derivatives of 5-(1',4'-dideoxy-1',4'-imino-d-erythrosyl)-2-methyl-3-furoic acid show potential as selective inhibitors for specific glycosidases, offering insights into enzyme inhibition mechanisms (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
4. Organic Synthesis Methodology
- Ethyl 5-bromo-2-furoate and related compounds are used in palladium-catalyzed direct arylation of heteroaromatics, enabling the synthesis of biheteroaryls (Fu, Zhao, Bruneau, & Doucet, 2012).
5. Corrosion Inhibition
- Furan derivatives like methyl 2-furoate and ethyl 2-furoate have been studied as inhibitors of acidic corrosion in mild steel. These compounds show high inhibition efficiency, suggesting potential applications in corrosion prevention (Khaled, 2010).
6. Renewable PET Production
- Research on the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans, including ethyl 2-furoate derivatives, provides insights into renewable PET production (Pacheco, Labinger, Sessions, & Davis, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 5-pyridin-2-ylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)11-7-6-10(16-11)9-5-3-4-8-13-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWULFGVLQAVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-pyridyl)-2-furoate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate](/img/structure/B1391789.png)
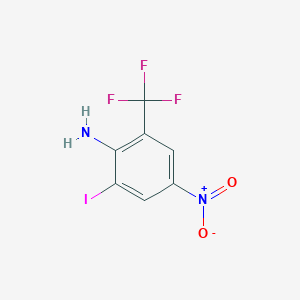
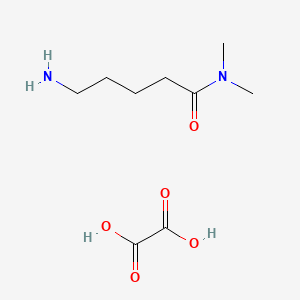
![Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391796.png)
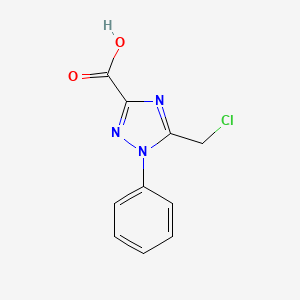
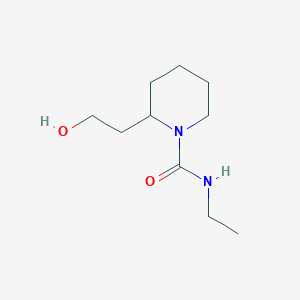
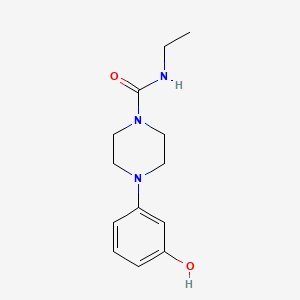
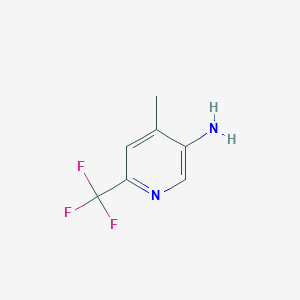
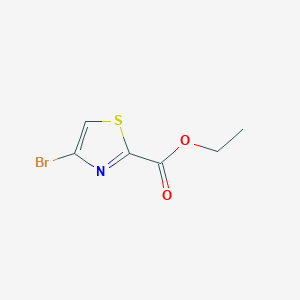
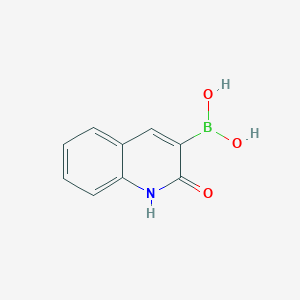
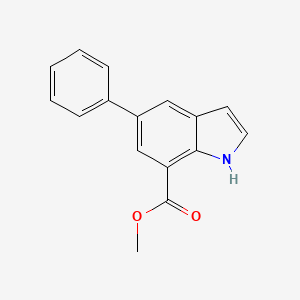
![1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391806.png)
